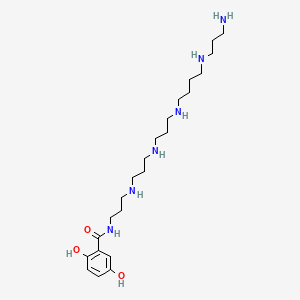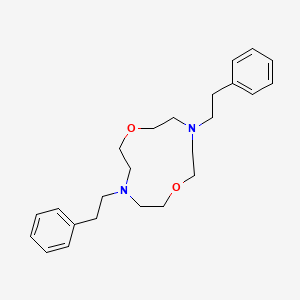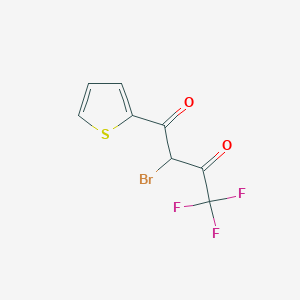
2-Bromo-4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione is a chemical compound with the molecular formula C8H5BrF3O2S It is known for its unique structure, which includes a bromine atom, trifluoromethyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione typically involves a Claisen condensation reaction. This reaction is carried out between ethyl trifluoroacetate and 2-acetylthiophene in the presence of a base such as sodium ethoxide . The reaction conditions usually involve refluxing the reactants in an appropriate solvent like ethanol for several hours to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents may vary.
Chelation: It can act as a chelating agent due to the presence of the diketone moiety.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction reactions can lead to different functionalized compounds.
Scientific Research Applications
2-Bromo-4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione has several scientific research applications:
Biology: The compound’s ability to chelate metal ions makes it useful in studying metalloproteins and enzyme inhibition.
Medicine: Its potential as an inhibitor of cellular respiration is being explored for therapeutic applications.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Bromo-4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione involves its ability to chelate metal ions and inhibit specific enzymes. For instance, it can inhibit mitochondrial complex II by binding to the quinone reduction site, thereby blocking the electron transport chain and cellular respiration . This inhibition can lead to various biochemical effects, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
Thenoyltrifluoroacetone: Similar in structure, it also contains a trifluoromethyl group and a thiophene ring.
4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione: Another trifluoromethyl-containing compound with different substituents.
4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedione: Contains a furan ring instead of a thiophene ring.
Uniqueness
2-Bromo-4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione is unique due to the presence of the bromine atom, which can participate in various substitution reactions, and the trifluoromethyl group, which imparts significant electron-withdrawing properties. These features make it a versatile compound in synthetic chemistry and biochemical research.
Properties
CAS No. |
177743-16-7 |
|---|---|
Molecular Formula |
C8H4BrF3O2S |
Molecular Weight |
301.08 g/mol |
IUPAC Name |
2-bromo-4,4,4-trifluoro-1-thiophen-2-ylbutane-1,3-dione |
InChI |
InChI=1S/C8H4BrF3O2S/c9-5(7(14)8(10,11)12)6(13)4-2-1-3-15-4/h1-3,5H |
InChI Key |
PQVBOWIQJXWZBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)C(C(=O)C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


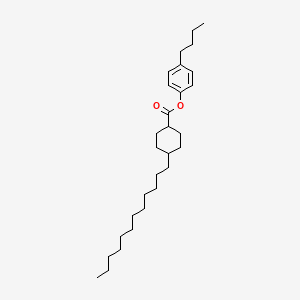
![2-[(Benzyloxy)methyl]-3-(3-methylphenyl)quinazolin-4(3H)-one](/img/structure/B14262999.png)
![2,2'-Sulfonylbis[3-(3-bromo-4,5-dihydroxyphenyl)prop-2-enenitrile]](/img/structure/B14263005.png)
![(4S,4aS,8aS)-4-[tert-butyl(dimethyl)silyl]oxy-7,7-dimethoxy-4a-methyl-3,4,5,6,8,8a-hexahydro-2H-naphthalen-1-one](/img/structure/B14263007.png)

![1-[3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-4-yl]pyrrolidin-2-one](/img/structure/B14263022.png)
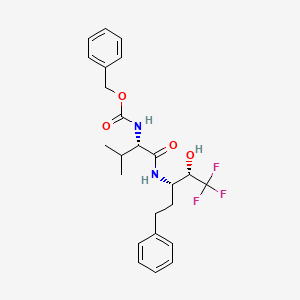
![1,1'-[(2,5-Dimethyl-1,4-phenylene)bis(oxy)]bis(2-ethoxybenzene)](/img/structure/B14263030.png)
![S-{2-[(2-Phenylethyl)sulfanyl]ethyl} 2-methylprop-2-enethioate](/img/structure/B14263036.png)

